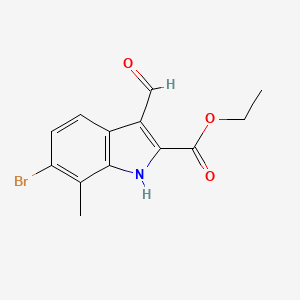
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Descripción general
Descripción
“Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate and its derivatives serve as valuable synthetic intermediates in organic chemistry. A study demonstrated a facile synthesis method for ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, highlighting their use as intermediates in the synthesis of complex organic compounds. These intermediates were prepared from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, undergoing transformations that include sulfomethyl group to formyl function, showcasing their versatility in organic synthesis (Pete, Szöllösy, & Szokol, 2006).
Crystal Structure Analysis The ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate compound, a related derivative, was synthesized and its crystal structure was analyzed. This research provides insights into the molecular configuration, demonstrating the compound's potential in facilitating further structural analysis and application in medicinal chemistry (Luo, Ma, Zhou, & Huang, 2019).
Antiviral Research Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, derivatives closely related to the compound of interest, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. This study indicates the potential therapeutic applications of these compounds, with some showing significant anti-HBV activities, demonstrating the relevance of such derivatives in antiviral research (Chai, Zhao, Zhao, & Gong, 2006).
Antiviral Activities Against Influenza Further exploring antiviral capabilities, another study synthesized and tested ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives for their in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (RSV). These findings underscore the potential of this compound derivatives in contributing to the development of new antiviral agents (Gong Ping, 2006).
Propiedades
IUPAC Name |
ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHOHMIROJXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


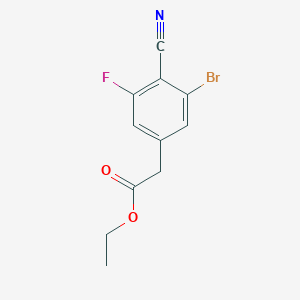
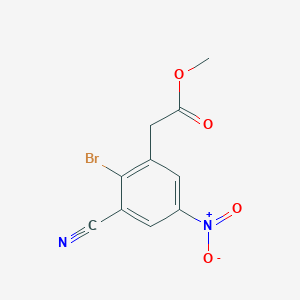

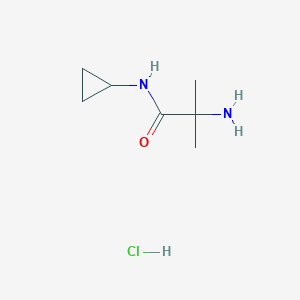

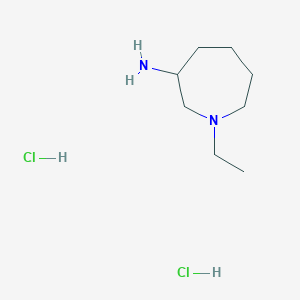


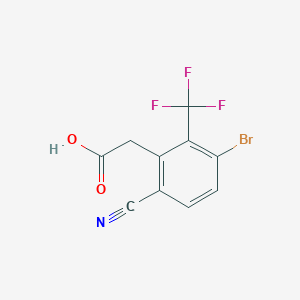
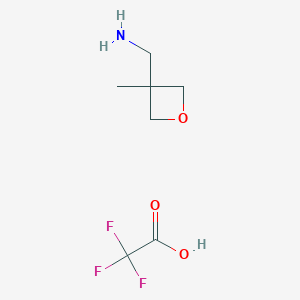
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)

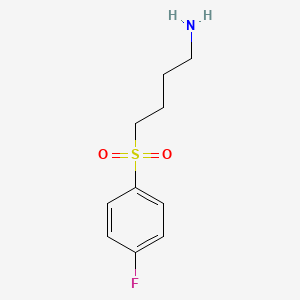
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
